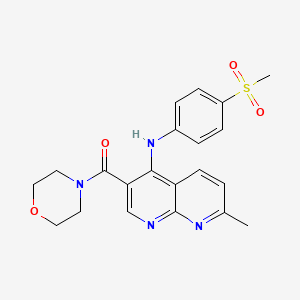

N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Descripción

This compound belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. Its structure includes:

- 7-Methyl substituent: Enhances lipophilicity and modulates electronic properties.

- N-(4-Methanesulfonylphenyl): The sulfonyl group at the para position of the phenyl ring may influence steric and electronic interactions with biological targets.

Propiedades

IUPAC Name |

[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14-3-8-17-19(24-15-4-6-16(7-5-15)30(2,27)28)18(13-22-20(17)23-14)21(26)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCHIXMUHDECOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)C)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the methanesulfonylphenyl group. Common synthetic routes may involve:

Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions.

Attachment of the Methanesulfonylphenyl Group: This can be done through sulfonation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex structure characterized by the following:

- Molecular Formula : C22H24N2O5S

- Molecular Weight : 432.50 g/mol

- IUPAC Name : N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds structurally related to this compound:

These studies illustrate the compound's potential as a lead candidate for further development into anticancer therapies.

Inhibitors of Specific Targets

The compound has been investigated for its ability to act as an inhibitor against various biological targets:

- Protein Kinase Inhibitors : It has shown promise in inhibiting specific kinases that play critical roles in tumorigenesis.

Structure-Activity Relationship Studies

Understanding how structural modifications impact biological activity is crucial for drug development. Research has demonstrated that alterations in the naphthyridine scaffold can significantly enhance or diminish anticancer activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Retained on-target activity but varied antibacterial effects |

| Morpholine modifications | Enhanced binding affinity to target proteins |

Case Studies and Findings

Several case studies have highlighted the efficacy and safety profile of related compounds:

- Antiproliferative Effects : In vitro studies demonstrated that derivatives with similar structural motifs exhibited significant antiproliferative effects across various cancer cell lines.

- In Vivo Efficacy : Animal models have shown that compounds targeting similar pathways can reduce tumor size and improve survival rates.

Mecanismo De Acción

The mechanism of action of N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in 1,8-Naphthyridin-4-amine Derivatives

Key structural analogs and their substituent effects are summarized below:

*Estimated based on BI90242 () with substitution adjustments.

Key Observations:

- Methanesulfonyl vs. Methoxy/Halogen Groups : The para-methanesulfonyl group in the target compound likely improves target binding compared to methoxy or halogen substituents (e.g., 3f in ), as sulfonyl groups enhance electrostatic interactions .

- Morpholine-Carbonyl vs. Trifluoromethyl : The morpholine-carbonyl moiety (target compound) introduces conformational flexibility and hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl group in analogs, which may reduce solubility.

- Regioisomer Effects : Para-substituted phenyl rings () generally exhibit superior activity compared to C-4-substituted regioisomers, aligning with the target compound’s design.

Actividad Biológica

N-(4-methanesulfonylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O3S

- Molecular Weight : 368.41 g/mol

- CAS Number : 1232410-49-9

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. Research indicates that it may act as an inhibitor of certain kinases and enzymes associated with cancer progression.

- Inhibition of Protein Kinases : Studies have shown that compounds similar to this compound can inhibit protein kinases that play crucial roles in tumor growth and survival .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The IC50 values indicate its potency in inhibiting cell growth, which is critical for therapeutic applications .

Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 13.3 | Inhibition of estrogen receptor signaling |

| PC3 | 15.0 | Targeting androgen receptor pathways |

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF-7 and PC3 cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable induction of apoptosis confirmed through flow cytometry analysis.

Study 2: Inhibition of Enzymatic Activity

In another investigation, the compound was tested for its ability to inhibit steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Molecular docking studies suggested strong binding affinity to the active site of STS, which correlated with a significant reduction in enzyme activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.